molecular formula C16H19FN2O4 B15130343 Boc-6-Fluoro-D-tryptophan

Boc-6-Fluoro-D-tryptophan

Cat. No.: B15130343
M. Wt: 322.33 g/mol
InChI Key: VVTAJUCNHDSAJU-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-6-Fluoro-D-tryptophan is a derivative of tryptophan, an essential amino acid. It is characterized by the presence of a fluoro group at the 6th position of the indole ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is primarily used in research settings, particularly in the fields of biochemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-6-Fluoro-D-tryptophan typically involves the following steps:

    Protection of the amino group: The amino group of tryptophan is protected using a tert-butoxycarbonyl (Boc) group.

    Introduction of the fluoro group: The fluoro group is introduced at the 6th position of the indole ring through electrophilic substitution reactions.

    Purification: The final product is purified using techniques such as crystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same steps as in laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Boc-6-Fluoro-D-tryptophan can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions.

    Reduction: The fluoro group can be reduced to a hydrogen atom.

    Substitution: The fluoro group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiols.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: 6-Hydroxy-D-tryptophan.

    Substitution: Various substituted tryptophan derivatives depending on the nucleophile used.

Scientific Research Applications

Boc-6-Fluoro-D-tryptophan has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Incorporated into proteins to study protein structure and function.

    Medicine: Investigated for its potential therapeutic properties and as a probe in drug discovery.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Boc-6-Fluoro-D-tryptophan involves its incorporation into proteins, where it can affect protein folding and function due to the presence of the fluoro group. The fluoro group can influence the electronic properties of the indole ring, potentially altering interactions with other molecules and biological targets.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-D-tryptophan: Lacks the Boc protecting group.

    Boc-D-tryptophan: Lacks the fluoro group.

    5-Fluoro-D-tryptophan: Fluoro group at the 5th position instead of the 6th.

Uniqueness

Boc-6-Fluoro-D-tryptophan is unique due to the combination of the Boc protecting group and the fluoro group at the 6th position. This combination provides distinct chemical and biological properties, making it valuable for specific research applications.

Properties

Molecular Formula

C16H19FN2O4

Molecular Weight

322.33 g/mol

IUPAC Name

(2R)-3-(6-fluoro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C16H19FN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-7-10(17)4-5-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m1/s1

InChI Key

VVTAJUCNHDSAJU-CYBMUJFWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CNC2=C1C=CC(=C2)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.